Pigment red 83

Descripción general

Descripción

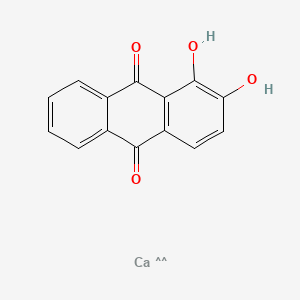

Pigment Red 83, also known as Alizarin Crimson, is a synthetic organic pigment belonging to the anthraquinone class. It is widely used in various applications due to its rich blue-red hue and excellent transparency. This pigment was developed as a replacement for the natural dye Rose Madder, which was derived from the root of the madder plant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pigment Red 83 is synthesized through a multi-step chemical process involving the reaction of anthraquinone with various reagents. The primary synthetic route involves the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid, followed by its conversion to the corresponding anthraquinone-2-carboxylic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and diazotization, to yield the final pigment .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-temperature reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the pigment. The final product is often subjected to milling and surface treatment to enhance its dispersibility and stability in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Pigment Red 83 undergoes several types of chemical reactions, including:

Oxidation: The pigment can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert the pigment into its corresponding hydroquinone forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, each with distinct chemical and physical properties .

Aplicaciones Científicas De Investigación

Chemistry

Pigment Red 83 serves as a standard pigment in organic synthesis and reaction mechanism studies. Its anthraquinone structure allows researchers to explore photochemical reactions and the generation of reactive oxygen species, which are critical in various chemical processes .

Biology

In biological research, this compound is employed in histological staining techniques to visualize cellular structures. Its ability to absorb specific wavelengths of light makes it valuable for microscopy and other imaging techniques.

Medicine

The pigment is being investigated for potential applications in photodynamic therapy (PDT), where light-activated compounds are used to treat diseases such as cancer. The photochemical properties of this compound facilitate the generation of reactive oxygen species that can target and destroy malignant cells .

Inks and Coatings

This compound is extensively used in the production of inks and coatings due to its excellent color properties and stability. It provides a consistent and vibrant red hue that is essential for high-quality printing applications .

Plastics and Textiles

The pigment is also utilized in plastics and textiles, where it imparts color to various products. Its durability under different environmental conditions makes it suitable for outdoor applications .

Cosmetic Applications

This compound is a popular choice in the cosmetic industry for its vibrant color and stability. It is commonly found in:

- Makeup Products: Used in lipsticks, blushes, and nail polishes to provide a rich red color.

- Hair Dyes: Offers a long-lasting red hue that can be mixed with other pigments to create various shades .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Standard pigment | Used in organic synthesis studies |

| Biology | Histological staining | Visualizes cellular structures |

| Medicine | Photodynamic therapy | Investigated for cancer treatment |

| Industrial | Inks | Provides vibrant color |

| Coatings | Durable under environmental conditions | |

| Cosmetics | Makeup products | Imparts vibrant red color |

| Hair dyes | Long-lasting color |

Case Study 1: Photodynamic Therapy

A study explored the efficacy of this compound in PDT for cancer treatment. The results indicated that when activated by specific wavelengths of light, the pigment successfully generated reactive oxygen species that led to apoptosis in cancer cells.

Case Study 2: Histological Applications

Research demonstrated the effectiveness of this compound in histological staining protocols, improving the visualization of cellular structures compared to traditional dyes.

Mecanismo De Acción

The mechanism of action of Pigment Red 83 involves its interaction with light and its ability to absorb and reflect specific wavelengths. At the molecular level, the pigment’s anthraquinone structure allows it to undergo various photochemical reactions, leading to the generation of reactive oxygen species. These reactive species can interact with biological molecules, making the pigment useful in photodynamic therapy and other biomedical applications .

Comparación Con Compuestos Similares

Pigment Red 83 is unique among red pigments due to its synthetic origin and specific chemical properties. Similar compounds include:

Rose Madder (Natural Rose Madder): A natural dye with similar color properties but less stability and lightfastness.

Naphthol Red (PR 5, PR 9, PR 112, PR 170, PR 188): Synthetic organic pigments with varying shades of red and different chemical structures.

Quinacridone Red (PR 209): A synthetic pigment known for its excellent lightfastness and vibrant color .

This compound stands out due to its rich blue-red hue, transparency, and versatility in various applications, making it a preferred choice in many scientific and industrial fields.

Actividad Biológica

Pigment Red 83, also known as 1,2-dihydroxy-9,10-dihydroanthracene-9,10-dione, is a synthetic organic pigment widely used in various industries, including textiles, inks, and coatings. Its biological activity has garnered attention due to potential health impacts associated with its use, particularly regarding skin sensitization and other biological interactions.

Chemical Structure and Properties

This compound is classified as an anthraquinone derivative. Its chemical structure allows it to absorb specific wavelengths of light, which contributes to its vibrant red color. This property is essential not only for its application in dyes but also for its potential use in photodynamic therapy (PDT), where light-activated compounds are employed in medical treatments.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Skin Sensitization : Recent studies have indicated that this compound has the potential to cause skin sensitization. In vitro tests using the human Cell Line Activation Test (h-CLAT) revealed significant upregulation of dendritic cell activation markers (CD86 and CD54), suggesting that exposure to this pigment may lead to allergic reactions in sensitized individuals .

- Photodynamic Therapy : The anthraquinone structure of this compound facilitates its application in photodynamic therapy. Upon irradiation, it can generate reactive oxygen species (ROS), which are capable of inducing cell death in targeted cancer cells.

- Antioxidant Properties : Some studies suggest that pigments similar to this compound exhibit antioxidant properties, potentially offering protective effects against oxidative stress in biological systems .

Skin Sensitization Studies

A comprehensive study conducted under OECD guidelines assessed the skin sensitization potential of this compound. The findings indicated:

- Test Conditions : The pigment was tested at various concentrations (ranging from 18.76 µg/mL to 67.23 µg/mL) over a 24-hour exposure period.

- Results : The upregulation of CD86 and CD54 markers was observed, with CD54 showing upregulation as high as 1845% in some cases, indicating a strong potential for sensitization .

Applications in Photodynamic Therapy

Research has explored the use of this compound in photodynamic therapy:

- Mechanism : The pigment's ability to absorb light leads to the formation of ROS, which can damage cellular components such as DNA and lipids.

- Efficacy : In laboratory settings, this compound demonstrated effectiveness against certain cancer cell lines when activated by specific wavelengths of light.

Data Summary Table

| Biological Activity | Description | Findings |

|---|---|---|

| Skin Sensitization | Potential allergen | Upregulation of CD86/CD54 markers; significant sensitization risk |

| Photodynamic Therapy | Light-activated treatment | Effective against cancer cells via ROS generation |

| Antioxidant Activity | Protective effects | Similar compounds show antioxidant properties |

Propiedades

InChI |

InChI=1S/C14H8O4.Ca/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYFCMSWQIMKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104074-25-1 | |

| Record name | Pigment Red 83 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104074-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,2-dihydroxy-, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.